molecular formula C17H25NO3S B2803300 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide CAS No. 898424-89-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide

Cat. No.: B2803300
CAS No.: 898424-89-0
M. Wt: 323.45
InChI Key: SMXORKZEGVTQBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide” would likely be complex due to the presence of multiple functional groups. For example, a related compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide, contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis and Structural Characterization : Research in synthetic chemistry has focused on the development of novel synthetic routes and the structural characterization of related compounds. For instance, the study on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine outlines a stereoselective process that could be analogous to the synthesis of complex benzamides (Fleck et al., 2003). Similarly, the preparation and properties of aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride showcases the versatility of amide chemistry in polymer synthesis (Behniafar & Haghighat, 2006).

  • Tritium Labeling Techniques : Advances in tritium labeling have been demonstrated, which are crucial for drug development and biological studies. The synthesis and characterization of tritium labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a CCR1 antagonist, illustrates state-of-the-art labeling techniques that could be applicable for tracking the distribution and metabolism of similar compounds (Hong et al., 2015).

Pharmacological Research

  • GIRK Channel Activators : The discovery of GIRK1/2 potassium channel activators based on a novel sulfone-based head group showcases the pharmacological potential of benzamide derivatives in modulating ion channels. This could provide a foundation for the development of therapeutics targeting neurological disorders (Sharma et al., 2021).

Imaging Agents

  • PET Imaging : The assessment of cellular proliferation in tumors using 18F-ISO-1, a compound structurally related to benzamides, demonstrates the application of these compounds in PET imaging. This approach could be adapted to evaluate the proliferative status of solid tumors, aiding in the diagnosis and monitoring of cancer treatment (Dehdashti et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide” is not known, related compounds have been found to act as GIRK channel activators . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Future Directions

The future directions for research on “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide” and related compounds could involve further exploration of their potential as GIRK channel activators . This could have implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXORKZEGVTQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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